2-Bromo-5-(hydroxymethyl)benzaldehyde
Description
2-Bromo-5-(hydroxymethyl)benzaldehyde (CAS: 2973-80-0) is a halogenated aromatic aldehyde with the molecular formula C₈H₇BrO₂. It features a hydroxymethyl (–CH₂OH) group at the 5-position and a bromine atom at the 2-position of the benzaldehyde ring. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications . Its reactive aldehyde and hydroxymethyl groups make it versatile for further functionalization, such as etherification or reductive amination .
Properties
IUPAC Name |
2-bromo-5-(hydroxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3,5,10H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIRTWLBDDSQQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Bromo-5-(hydroxymethyl)benzaldehyde (C7H6BrO2) is an aromatic aldehyde that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a bromine atom and a hydroxymethyl group attached to a benzaldehyde moiety, which influences its reactivity and interaction with biological targets. This article reviews the biological activity of 2-Bromo-5-(hydroxymethyl)benzaldehyde, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant case studies and research findings.
Structural Formula
The molecular structure of 2-Bromo-5-(hydroxymethyl)benzaldehyde can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 201.03 g/mol |
| Melting Point | 60-62 °C |
| Solubility | Soluble in organic solvents; slightly soluble in water |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-Bromo-5-(hydroxymethyl)benzaldehyde. Its efficacy against various bacterial and fungal strains has been documented, showcasing its potential as a therapeutic agent.
- Study Findings : A study evaluated the compound against several pathogens, revealing significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against Escherichia coli and Candida albicans .
Anticancer Potential
In addition to its antimicrobial properties, 2-Bromo-5-(hydroxymethyl)benzaldehyde has been investigated for its anticancer activity .
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by modulating key signaling pathways. It has shown selective cytotoxicity towards various cancer cell lines, with studies indicating that it may inhibit tumor growth through the disruption of cellular processes .
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Studies :
Summary of Key Research Studies
The biological activity of 2-Bromo-5-(hydroxymethyl)benzaldehyde involves several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism.
- Cellular Pathway Modulation : It can affect signaling pathways related to cell proliferation and apoptosis in cancer cells.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-Bromo-5-(hydroxymethyl)benzaldehyde typically involves bromination and hydroxymethylation of benzaldehyde derivatives. Various methods have been explored to enhance yield and purity, including the use of specific catalysts and controlled reaction conditions. For instance, a study demonstrated a one-step synthesis method yielding high purity products, which is crucial for subsequent applications in pharmaceuticals and materials science .
Medicinal Chemistry
2-Bromo-5-(hydroxymethyl)benzaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules. For example, it has been used in the development of anti-inflammatory agents by modifying its structure to enhance biological activity.
Research has indicated that derivatives of 2-Bromo-5-(hydroxymethyl)benzaldehyde exhibit significant biological activity, particularly anti-inflammatory properties. A study highlighted how related compounds inhibited pro-inflammatory mediator production in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases .
Organic Synthesis
The compound is utilized in organic synthesis as a building block for more complex molecules. Its bromine atom allows for further substitution reactions, making it versatile for creating diverse chemical entities. This application is particularly relevant in the development of new materials and fine chemicals.
Case Study 1: Anti-inflammatory Activity
A study investigated the effects of 5-bromo-2-hydroxy-4-methyl-benzaldehyde (a derivative) on lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 cells. The results showed that the compound significantly suppressed the expression of pro-inflammatory cytokines through inhibition of key signaling pathways (ERK and NF-κB), indicating its potential as an anti-inflammatory agent .
Case Study 2: Synthesis of Organotin Complexes
Another research effort focused on synthesizing organotin(IV) complexes using derivatives of 2-Bromo-5-(hydroxymethyl)benzaldehyde. These complexes were characterized for their potential biological activities, showcasing the compound's utility in creating novel materials with enhanced properties .
Data Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Used to develop anti-inflammatory agents |
| Biological Activity | Anti-inflammatory properties | Inhibits pro-inflammatory mediators |
| Organic Synthesis | Building block for complex molecules | Versatile for diverse chemical transformations |
| Material Science | Development of novel organotin complexes | Enhanced properties observed in synthesized materials |
Comparison with Similar Compounds
Positional Isomers: Bromomethyl vs. Hydroxymethyl Substitution
- 3-(Bromomethyl)benzaldehyde (3a) and 4-(Bromomethyl)benzaldehyde (3b) These isomers, synthesized from isophthalaldehyde or terephthalaldehyde, differ in the position of the bromomethyl (–CH₂Br) group (3- vs. 4-position). Unlike 2-bromo-5-(hydroxymethyl)benzaldehyde, these compounds lack a hydroxyl group, making them more reactive in nucleophilic substitutions (e.g., Williamson etherification). Their applications include the synthesis of α-aminoamide derivatives for neuropathic pain treatment .
2-Bromo-5-(trifluoromethyl)benzaldehyde (C₈H₄BrF₃O)
This compound replaces the hydroxymethyl group with a trifluoromethyl (–CF₃) group. The electron-withdrawing –CF₃ group significantly alters reactivity, increasing electrophilicity at the aldehyde moiety. It is used in Suzuki couplings for synthesizing terphenyl-based inhibitors of PD-1/PD-L1 proteins .
Functional Group Variations
2-Bromo-5-fluorobenzaldehyde (C₇H₄BrFO)
Substitution of the hydroxymethyl group with fluorine (–F) reduces steric hindrance and introduces halogen-halogen interactions (Br⋯F, 3.18–3.37 Å) in the crystal lattice. This compound is utilized in vibrational spectroscopy studies and synthesis of bioactive molecules .5-Bromo-2-hydroxybenzaldehyde (C₇H₅BrO₂)
The hydroxyl (–OH) group at the 2-position enhances hydrogen-bonding capabilities, influencing crystal packing. It forms thiosemicarbazone derivatives with antimicrobial activity .
Heterocyclic Derivatives
- 2-Bromo-5-(1,3-oxazol-2-yl)benzaldehyde (C₁₀H₆BrNO₂) Incorporation of an oxazole ring at the 5-position introduces π-stacking interactions and planar geometry. This compound serves as a precursor in medicinal chemistry for designing kinase inhibitors .
Comparative Analysis of Properties and Reactivity
Molecular and Crystallographic Properties
Q & A
Q. How to address discrepancies in reaction yields during scale-up synthesis?
- Methodological Answer : Mixing efficiency and heat dissipation differ between lab and pilot scales. Use DOE (Design of Experiments) to optimize parameters (e.g., stirring rate, cooling). Monitor reaction progress via inline FTIR or Raman spectroscopy to identify intermediate bottlenecks .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 201.017 g/mol | |
| Melting Point | 130–135°C | |
| Boiling Point | 286.7°C (at 760 mmHg) | |
| X-ray Bond Length (C–C) | 0.003–0.005 Å | |
| Synthetic Yield Range | 70–90% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
